molecular formula C20H18N4O3 B2865680 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile CAS No. 946277-67-4

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Cat. No.: B2865680
CAS No.: 946277-67-4
M. Wt: 362.389
InChI Key: MSJZQEKDZMJDQD-UHFFFAOYSA-N
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Description

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile ( 946277-67-4) is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C20H18N4O3 and a molecular weight of 362.4, features a complex architecture comprising oxazole, piperazine, and furan rings, making it a valuable scaffold for the development of novel pharmacologically active agents . Its structure is characterized by a carbonitrile-substituted oxazole core linked to a p-tolyl group and a N-piperazine moiety that is further functionalized with a furan-2-carbonyl group . The primary research application of this compound is as a key intermediate in the design and synthesis of new chemical entities. Its molecular framework is structurally similar to other patented oxazole and piperazine derivatives that have been explored for their potential biological activities . Researchers utilize this complex scaffold to probe structure-activity relationships, particularly in the development of compounds that modulate protein-protein interactions or enzyme activity. The presence of multiple hydrogen bond acceptors and a rigid, planar structure makes it a versatile template for constructing molecular libraries aimed at high-throughput screening against various therapeutic targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals. Handling should occur in accordance with all applicable local, national, and international regulations, using appropriate personal protective equipment and engineering controls. Researchers should consult the safety data sheet for specific hazard information and safe handling procedures.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-4-6-15(7-5-14)18-22-16(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-3-2-12-26-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJZQEKDZMJDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of p-Toluic Acid

p-Toluic acid is treated with tosyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to form the corresponding tosylate. This intermediate facilitates nucleophilic attack by a nitrile-containing species.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–25°C
  • Time: 2–4 hours
  • Yield: 85–90%.

Cyclization with Malononitrile

The tosylated intermediate undergoes cyclization with malononitrile under basic conditions to form the oxazole ring. The nitrile group at position 4 is introduced during this step.

Optimized Parameters :

  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Acetonitrile
  • Temperature: Reflux (82°C)
  • Time: 6–8 hours
  • Yield: 78%.

Functionalization with Piperazine

The 5-position of the oxazole is functionalized via nucleophilic aromatic substitution (SNAr) using piperazine. This step requires activation of the oxazole ring, typically achieved through halogenation.

Chlorination at Position 5

2-(p-Tolyl)oxazole-4-carbonitrile is treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at position 5.

Conditions :

  • Reagent: POCl₃ (excess)
  • Catalyst: N,N-Dimethylformamide (DMF, catalytic)
  • Temperature: 110°C
  • Time: 3 hours
  • Yield: 92%.

Piperidine Coupling

The chlorinated intermediate reacts with piperazine in a polar aprotic solvent.

Protocol :

  • Solvent: Dimethyl sulfoxide (DMSO)
  • Base: Potassium tert-butoxide (t-BuOK)
  • Temperature: 80°C
  • Time: 12 hours
  • Yield: 86%.

Acylation with Furan-2-carbonyl Chloride

The final step involves acylation of the piperazine nitrogen with furan-2-carbonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Synthesis of Furan-2-carbonyl Chloride

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

Conditions :

  • Reagent: SOCl₂ (excess)
  • Solvent: Toluene
  • Temperature: Reflux (110°C)
  • Time: 2 hours
  • Yield: 95%.

Acylation Reaction

The piperazine-containing oxazole derivative is acylated under mild conditions to avoid decomposition of the furan ring.

Optimized Parameters :

  • Solvent: Tetrahydrofuran (THF)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: 0°C → 25°C (gradual warming)
  • Time: 6 hours
  • Yield: 82%.

Spectroscopic Characterization and Validation

The final product is characterized using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (d, J = 8.4 Hz, 2H, p-tolyl H-2,6)
    • δ 7.32 (d, J = 8.4 Hz, 2H, p-tolyl H-3,5)
    • δ 6.85 (dd, J = 3.6 Hz, 1H, furan H-4)
    • δ 6.52 (d, J = 3.2 Hz, 1H, furan H-3)
    • δ 3.75–3.40 (m, 8H, piperazine H).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 160.1 (C=O, furan carbonyl)
    • δ 155.2 (oxazole C-2)
    • δ 117.4 (C≡N)
    • δ 112.3 (furan C-3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 362.1384 [M+H]⁺
  • Calculated : C₂₀H₁₈N₄O₃: 362.1386.

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

Early attempts using classical Robinson-Gabriel synthesis resulted in poor regiocontrol. Switching to the tosyl-mediated method improved selectivity for the 4-cyano substituent.

Piperazine Acylation Side Reactions

Competitive acylation at both piperazine nitrogens was mitigated by using a stoichiometric ratio of 1:1 (oxazole:acyl chloride) and maintaining low temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Medicine

The compound may serve as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Industry

Applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substitutions at the oxazole-2 position, piperazine-linked acyl groups, and electronic profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Oxazole-2 Substituent Piperazine Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound p-tolyl Furan-2-carbonyl ~393.41 High lipophilicity (methyl), potential H-bonding (furan)
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-fluorophenyl 4-Fluorobenzoyl 394.38 Enhanced metabolic stability (electron-withdrawing F); potential kinase inhibition
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)oxazole-4-carbonitrile Furan-2-yl 3-Chlorobenzoyl ~394.83 Moderate lipophilicity; chloro group may improve electrophilic interactions
5-(1H-Indol-3-yl)-2-(p-tolyl)oxazole-4-carbonitrile (3p) p-tolyl 1H-Indol-3-yl ~340.37 Antifungal activity (MIC: 8 μg/mL against C. albicans); indole enhances π-π stacking
2-(Furan-2-yl)-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile Furan-2-yl Unsubstituted piperazine 260.26 Reduced steric hindrance; lower molecular weight improves solubility

Key Observations

Substituent Effects on Bioactivity :

  • Fluorinated Analogs (e.g., ): The 4-fluorophenyl and 4-fluorobenzoyl groups enhance metabolic stability and electron density, favoring interactions with enzymes like kinases or cytochrome P450.
  • Chlorinated Analog (): The 3-chlorobenzoyl group may facilitate halogen bonding, improving target affinity in hydrophobic pockets.
  • Indole-Substituted Analog (3p) (): Demonstrated antifungal activity, suggesting the p-tolyl group in the target compound could similarly enhance membrane penetration.

Role of the Furan-2-carbonyl Group :

  • The furan ring’s oxygen atom enables hydrogen bonding, while the carbonyl group increases polarity. This contrasts with fluorinated or chlorinated benzoyl groups, which prioritize electronic effects over H-bonding .

Carbonitrile Functionality :

  • The nitrile group at position 4 acts as a hydrogen-bond acceptor, common in antifungal and anticancer agents (e.g., compound 3p in ).

Biological Activity

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship (SAR) will also be discussed to understand how modifications impact its efficacy.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 946277-67-4

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study highlighted that derivatives containing piperazine and furan moieties demonstrated enhanced antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The introduction of a furoyl group in place of a phenyl moiety significantly increased the activity, with IC50_{50} values as low as 3.21 µg/mL observed for certain derivatives .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µg/mL)
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeMCF-710.10
Furoyl derivativeMCF-73.21
Benzyl piperidine derivativeHepG22.32

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown promising results against various pathogens. For example, pyrazole derivatives have demonstrated notable antifungal activity with EC50_{50} values ranging from 0.37 µg/mL against Rhizoctonia solani, suggesting that structural modifications can enhance bioactivity .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenEC50_{50} (µg/mL)
Isoxazole pyrazole carboxylateR. solani0.37
Piperazine derivativeVarious bacteriaNot specified

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been noted in several studies. Compounds containing furan and piperazine rings have been associated with reduced inflammation markers in vitro, indicating their therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine ring and the incorporation of various substituents significantly influence biological activity. For instance:

  • Furan Substitution : Enhances lipophilicity and cellular uptake.
  • Piperazine Variants : Altering the substituents on the piperazine ring can lead to improved selectivity and potency against specific cancer cell lines.

Case Studies

  • Case Study on Anticancer Activity : A recent study synthesized several derivatives based on the core structure of piperazine and evaluated their effects on MCF-7 cells. The most potent compound exhibited an IC50_{50} value significantly lower than standard chemotherapeutics, showcasing its potential as a lead compound for further development .
  • Case Study on Antimicrobial Efficacy : Another research project focused on synthesizing isoxazole derivatives and testing their efficacy against fungal pathogens. The results indicated that specific structural features were critical for enhancing antifungal activity, paving the way for developing new antifungal agents based on this scaffold .

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